

Application Notes and Protocols: Evaluating Helichrysetin's Impact on Glycolysis in Gastric Cancer

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Compound of Interest

Compound Name: *Helichrysetin*

Cat. No.: *B1673041*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastric cancer remains a significant global health challenge, with high rates of mortality and limited therapeutic options for advanced disease.[1][2] A hallmark of many cancers, including gastric cancer, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][3][4] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors to support rapid proliferation, invasion, and metastasis.[4][5] Consequently, targeting glycolytic pathways has emerged as a promising therapeutic strategy.[6]

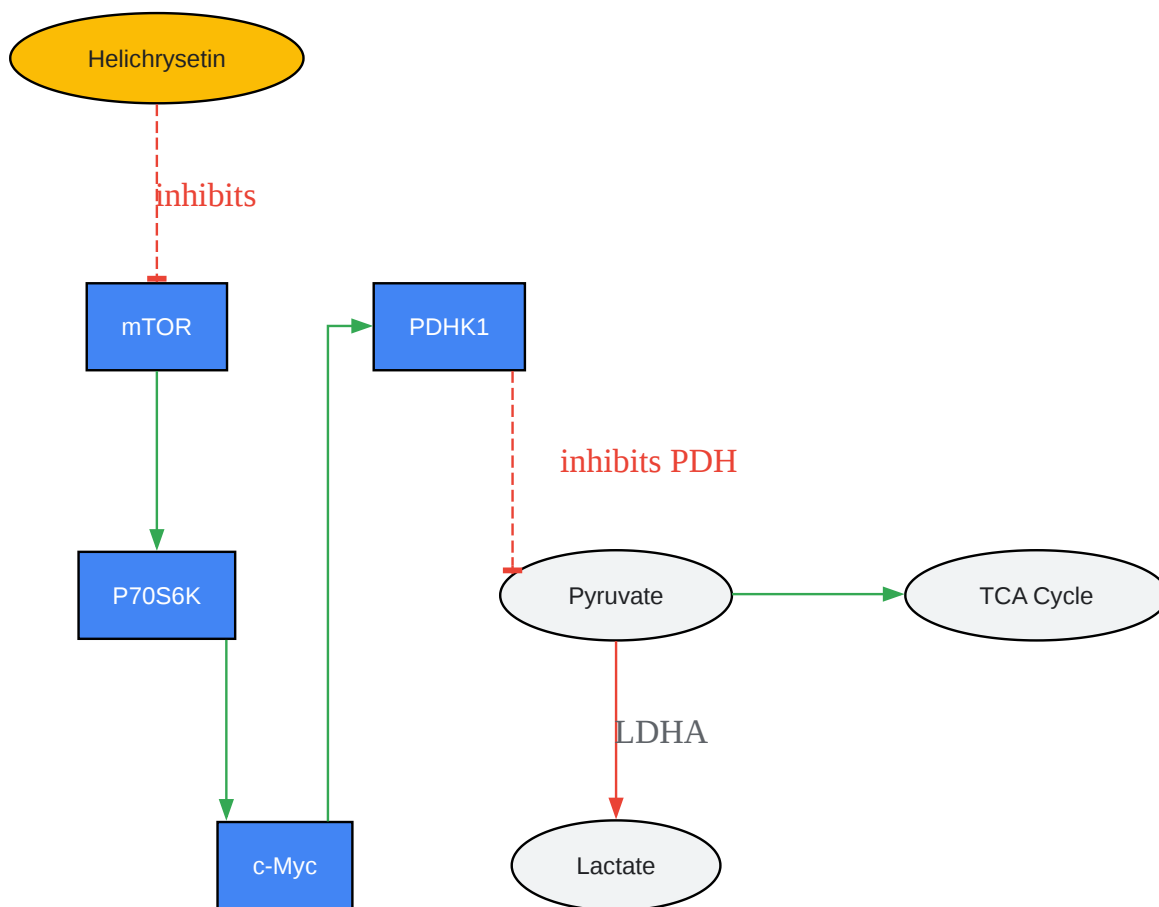
Helichrysetin, a natural chalcone compound, has demonstrated anti-tumor activities in various cancers.[7] Recent studies have elucidated its potential in gastric cancer by revealing its inhibitory effects on glycolysis.[6][7] **Helichrysetin** has been shown to suppress gastric cancer growth by targeting the c-Myc/PDHK1 axis through the mTOR/P70S6K signaling pathway, leading to a reduction in lactate production and reprogramming of energy metabolism.[7]

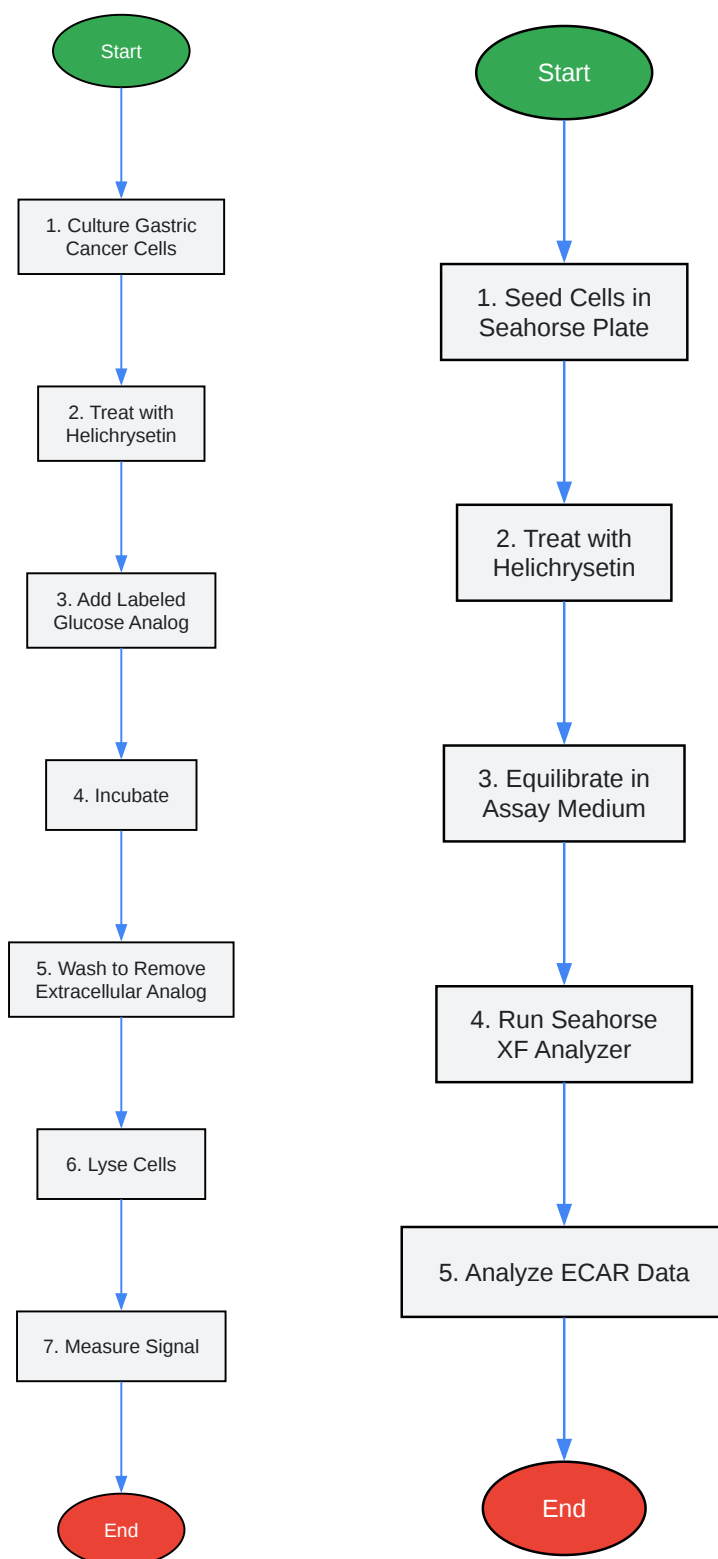
These application notes provide detailed protocols for evaluating the impact of **Helichrysetin** on glycolysis in gastric cancer cells. The described methods will enable researchers to quantify changes in key glycolytic parameters, including glucose uptake, lactate production, and

extracellular acidification rate, as well as to analyze the expression of critical glycolytic enzymes.

Key Signaling Pathway: Helichrysetin's Mechanism of Action

Helichrysetin exerts its anti-glycolytic effects in gastric cancer by modulating the PI3K/Akt/mTOR signaling pathway.[6][7] Specifically, it inhibits the mTOR/p70S6K pathway, which in turn downregulates the expression of c-Myc, a key regulator of cancer cell metabolism.[7] Reduced c-Myc levels lead to decreased expression of Pyruvate Dehydrogenase Kinase 1 (PDHK1). PDHK1 normally inhibits the Pyruvate Dehydrogenase (PDH) complex, shunting pyruvate away from the TCA cycle and towards lactate production.[7] By inhibiting PDHK1, **Helichrysetin** promotes the conversion of pyruvate to acetyl-CoA for the TCA cycle, thereby reducing aerobic glycolysis and lactate production.[7]





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- To cite this document: BenchChem. [Application Notes and Protocols: Evaluating Helichrysetin's Impact on Glycolysis in Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673041#methods-for-evaluating-helichrysetin-s-impact-on-glycolysis-in-gastric-cancer]

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